8,14-Dihydroxyefavirenz

CYP2B6 phenotyping pharmacogenomics drug metabolism

Choose 8,14-Dihydroxyefavirenz as the only efavirenz metabolite formed exclusively by CYP2B6 via sequential 8- and 14-hydroxylation—unlike 7-OH- or 8-OH-metabolites, it is not produced by CYP2A6/3A4. This specificity makes it the superior biomarker for CYP2B6 activity in drug–drug interaction and pharmacogenetic studies. Use the 8,14-diOHEFV:efavirenz AUC(0-120h) ratio as a validated in vivo index. Procure as (S)-enantiomer or racemic mixture for analytical method validation and CYP46A1 allosteric regulation research.

Molecular Formula C14H9ClF3NO4
Molecular Weight 347.67 g/mol
CAS No. 252343-27-4
Cat. No. B8820817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,14-Dihydroxyefavirenz
CAS252343-27-4
Molecular FormulaC14H9ClF3NO4
Molecular Weight347.67 g/mol
Structural Identifiers
SMILESC1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
InChIInChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/t13-/m0/s1
InChIKeyWILFXLMJFSKQRP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,14-Dihydroxyefavirenz (CAS: 252343-27-4): A CYP2B6-Dependent Secondary Metabolite of Efavirenz for In Vitro and In Vivo Metabolic Studies


8,14-Dihydroxyefavirenz (8,14-diOHEFV) is a dihydroxylated secondary metabolite of the non-nucleoside reverse transcriptase inhibitor efavirenz, formed via sequential CYP2B6-catalyzed 8-hydroxylation of efavirenz to 8-hydroxyefavirenz (8-OHEFV), followed by 14-hydroxylation [1]. The compound has a molecular weight of 347.67 g/mol, molecular formula C14H9ClF3NO4, and is available primarily as a racemic mixture or the (S)-enantiomer for use as an analytical reference standard, in vitro metabolism substrate, and in vivo phenotyping probe [2]. Its formation is uniquely dependent on CYP2B6 activity, distinguishing it from other efavirenz hydroxylated metabolites that may involve CYP2A6 or CYP3A4 contributions [3].

Why 8,14-Dihydroxyefavirenz Cannot Be Substituted by Other Efavirenz Metabolites for CYP2B6 Phenotyping or Metabolic Studies


Substitution of 8,14-dihydroxyefavirenz with structurally similar efavirenz metabolites (e.g., 7-hydroxyefavirenz, 8-hydroxyefavirenz, or 7,8-dihydroxyefavirenz) fails on two critical scientific grounds. First, 8,14-dihydroxyefavirenz is the only efavirenz metabolite whose formation is exclusively catalyzed by CYP2B6 via a sequential two-step hydroxylation pathway, whereas other metabolites involve CYP2A6 (7-hydroxylation) or CYP3A4 contributions, rendering them non-specific markers of CYP2B6 activity [1]. Second, 8,14-dihydroxyefavirenz is not formed in vitro when efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz are incubated with human liver microsomes—it is only detected and quantified in human plasma in vivo, suggesting its formation requires a glucuronide or sulfate intermediate of 8-hydroxyefavirenz that undergoes 14-hydroxylation [2]. This unique in vivo-specific formation pathway precludes the use of alternative hydroxylated efavirenz metabolites for quantitative CYP2B6 phenotyping applications.

8,14-Dihydroxyefavirenz: Quantitative Comparative Evidence for Differentiated Scientific and Procurement Decision-Making


8,14-Dihydroxyefavirenz as a CYP2B6 Phenotyping Index: AUC Ratio Correlates with Efavirenz Oral Clearance in Human Subjects

The 8,14-dihydroxyefavirenz : efavirenz AUC(0,120 h) ratio is a validated in vivo phenotyping index for CYP2B6 activity that correlates with efavirenz oral clearance. In a randomized three-phase crossover study of 17 healthy Korean subjects genotyped for CYP2B6*6, the ratio demonstrated sensitivity and specificity to CYP2B6 activity alterations [1]. When subjects were pretreated with clopidogrel (a CYP2B6 inhibitor), the AUC(0,48 h) of 8,14-dihydroxyefavirenz decreased markedly with a 95% CI ratio of 0.55 relative to placebo [1]. By contrast, the monohydroxy metabolites 7-hydroxyefavirenz and 8-hydroxyefavirenz are formed via multiple P450 isoforms (CYP2B6 and CYP2A6) and therefore do not provide isoform-specific phenotyping capability [2].

CYP2B6 phenotyping pharmacogenomics drug metabolism efavirenz pharmacokinetics

Substrate Inhibition Kinetics of 8,14-Dihydroxyefavirenz Formation Distinguish It from Primary Hydroxylation Pathways

The formation kinetics of 8,14-dihydroxyefavirenz from 8-hydroxyefavirenz exhibit substrate inhibition, a kinetic profile distinct from the primary hydroxylation of efavirenz. When 8-hydroxyefavirenz (2.5 μM) was used as substrate, CYP2B6 formed 8,14-dihydroxyefavirenz with substrate inhibition constants (Ksi) of approximately 94 μM in human liver microsomes (HLMs) and approximately 234 μM in recombinant CYP2B6 [1]. In contrast, the primary formation of 8-hydroxyefavirenz from efavirenz follows sigmoidal kinetics (average apparent Km = 20.2 μM; Vmax = 140 pmol/min/mg protein; Hill coefficient = 1.5), while 7-hydroxyefavirenz formation shows hyperbolic kinetics (Km = 40.1 μM; Vmax = 20.5 pmol/min/mg protein) [1]. The presence of substrate inhibition for secondary dihydroxylation has implications for metabolic saturation studies.

enzyme kinetics CYP2B6 substrate inhibition metabolic stability

8,14-Dihydroxyefavirenz Binds Exclusively to the L-Glutamate Allosteric Site on CYP46A1, Distinct from Other Efavirenz Metabolites

8,14-Dihydroxyefavirenz (both racemic and S-enantiomer) binds exclusively to the L-glutamate allosteric site on CYP46A1, distinguishing it from efavirenz and other hydroxylated metabolites. In vitro characterization with purified CYP46A1 demonstrated that (rac)-8,14-dihydroxyefavirenz and (S)-8,14-dihydroxyefavirenz interact only with the L-glutamate allosteric site [1]. By contrast, (R)-efavirenz, (rac)-7,8-dihydroxyefavirenz, and (S)-7,8-dihydroxyefavirenz bind only to the efavirenz allosteric site; 7-hydroxyefavirenz and 8-hydroxyefavirenz (both rac- and S-forms) bind to both allosteric sites [1]. The hydroxylation position—not chirality—determines the allosteric binding site selectivity [1].

CYP46A1 allosteric modulation cholesterol metabolism neuropharmacology

8,14-Dihydroxyefavirenz is Formed in Human Brain Microsomes, Indicating Brain-Specific Metabolic Capacity Distinct from Hepatic Metabolism

8,14-Dihydroxyefavirenz formation and subsequent glucuronidation were observed in human brain microsomes, establishing brain-localized P450 and UGT metabolic capacity. Using uHPLC-HRMS, the glucuronidation of P450-dependent metabolites 8-hydroxyefavirenz and 8,14-dihydroxyefavirenz was detected in brain microsomes from mice, cynomolgus macaques, and humans [1]. This was the first demonstration of UGT activity toward these metabolites in brain tissue at the protein level. In contrast, the direct glucuronidation of efavirenz was only detected in cynomolgus macaque brain microsomes, not in human or mouse samples [1].

brain metabolism neuropharmacokinetics UGT CNS drug disposition

8,14-Dihydroxyefavirenz Plasma Stability Limitations Require Specialized Handling Protocols Differentiating It from 8-Hydroxyefavirenz

8,14-Dihydroxyefavirenz exhibits significant plasma instability under routine sample handling conditions, a limitation not shared by efavirenz or 8-hydroxyefavirenz. 7-Hydroxyefavirenz and 8,14-dihydroxyefavirenz showed 46–69% loss in plasma at room temperature for 24 hours, 17–50% loss at –20°C for 90 days, and 90–95% loss at 60°C for 1 hour [1]. In direct contrast, efavirenz and 8-hydroxyefavirenz were stable under all conditions tested [1]. This differential stability profile has direct implications for bioanalytical method validation and sample handling in clinical pharmacokinetic studies.

bioanalytical method development metabolite stability LC-MS/MS sample handling

8,14-Dihydroxyefavirenz: Prioritized Scientific and Industrial Application Scenarios Based on Differentiated Evidence


In Vivo CYP2B6 Phenotyping in Clinical Pharmacology and Pharmacogenomics Studies

Procure 8,14-dihydroxyefavirenz as a quantitative analytical reference standard for LC-MS/MS assays measuring the 8,14-dihydroxyefavirenz : efavirenz AUC(0,120 h) ratio. This ratio serves as a validated in vivo CYP2B6 phenotyping index that correlates with efavirenz oral clearance and is sensitive and specific to CYP2B6 activity alterations [1]. Applications include assessing CYP2B6 induction (e.g., by rifampin) or inhibition (e.g., by clopidogrel) in drug-drug interaction studies, and evaluating the functional impact of CYP2B6 genetic polymorphisms (*1/*1, *1/*6, *6/*6) on efavirenz metabolism [2]. The compound's exclusive CYP2B6-dependent formation makes it superior to 8-hydroxyefavirenz for isoform-specific phenotyping.

In Vitro CYP2B6 Enzyme Kinetics and Substrate Inhibition Studies

Use 8,14-dihydroxyefavirenz as an analytical standard to quantify secondary dihydroxylation in human liver microsome (HLM) or recombinant CYP2B6 incubation systems. The formation of 8,14-dihydroxyefavirenz from 8-hydroxyefavirenz exhibits substrate inhibition kinetics with Ksi values of ~94 μM (HLMs) and ~234 μM (recombinant CYP2B6) [1]. This kinetic profile is valuable for mechanistic studies of CYP2B6 saturation, metabolic switching, and structure-activity relationship investigations. Researchers can use this compound to calibrate assays evaluating CYP2B6 inhibitors or inducers in preclinical drug metabolism screening.

CYP46A1 Allosteric Modulation and Brain Cholesterol Metabolism Research

Employ (S)-8,14-dihydroxyefavirenz or the racemic mixture as a selective allosteric modulator of CYP46A1 that binds exclusively to the L-glutamate site, without activating the efavirenz allosteric site [1]. This pharmacological selectivity enables researchers to dissect the L-glutamate-dependent allosteric activation pathway of CYP46A1 independently of efavirenz-site-mediated effects. Potential applications include in vitro studies of brain cholesterol 24-hydroxylase regulation and evaluation of CYP46A1 as a therapeutic target in neurodegenerative conditions, including Alzheimer's disease models where 5XFAD transgenic mice studies have been reported [2].

Bioanalytical Method Development and Validation for Clinical Efavirenz Therapeutic Drug Monitoring

Procure 8,14-dihydroxyefavirenz as a certified reference material for developing and validating LC-MS/MS methods that quantify efavirenz and its metabolites in human plasma. Given the documented plasma instability of 8,14-dihydroxyefavirenz (46–69% loss at RT/24 h; 90–95% loss at 60°C/1 h) [1], inclusion of this analyte in method validation is essential for assessing sample handling robustness, establishing acceptable pre-analytical conditions, and developing stabilization protocols (e.g., immediate cold processing, acidification). Laboratories performing efavirenz therapeutic drug monitoring or pharmacokinetic studies require this reference standard to ensure accurate quantification of the full efavirenz metabolic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8,14-Dihydroxyefavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.